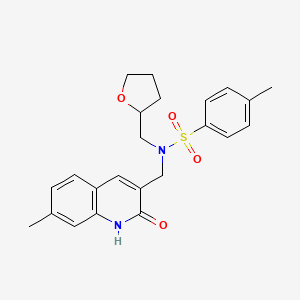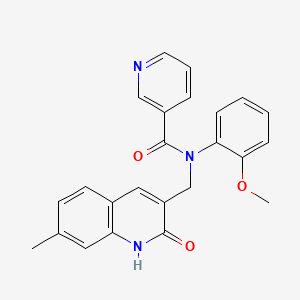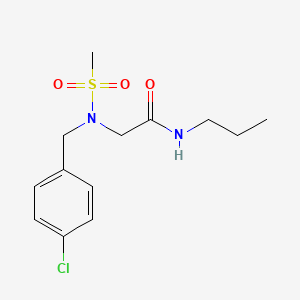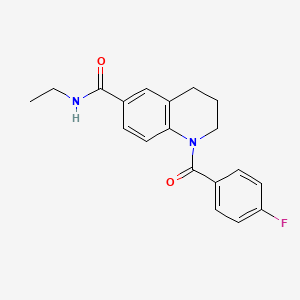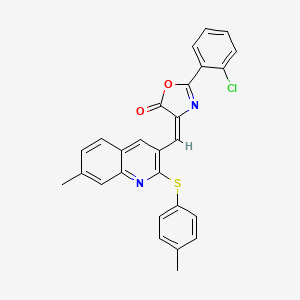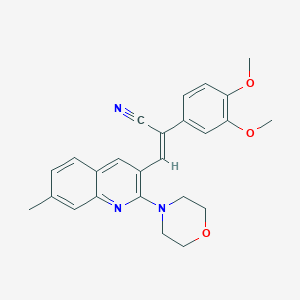
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile, also known as DMQAA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DMQAA belongs to the class of acrylonitrile compounds and has been found to exhibit promising biological activity against various diseases.
Mécanisme D'action
The mechanism of action of (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile is not fully understood. However, it has been proposed that this compound exerts its biological activity through the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. This compound has also been found to inhibit the activity of various enzymes, including topoisomerase II and reverse transcriptase.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from the mitochondria. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Furthermore, this compound has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective activity.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also soluble in various solvents, which makes it easy to use in biological assays. However, this compound has some limitations for lab experiments. It has low water solubility, which may limit its use in certain biological assays. Furthermore, this compound has not been extensively tested in vivo, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile research. One potential direction is to investigate the use of this compound as a therapeutic agent for cancer and viral infections. Further studies are needed to determine the efficacy of this compound in vivo and to optimize its pharmacokinetic properties. Another potential direction is to investigate the use of this compound as a neuroprotective agent for neurodegenerative diseases. Further studies are needed to determine the mechanism of action of this compound in the brain and to optimize its delivery to the brain. Overall, this compound has shown promising biological activity and warrants further investigation as a potential therapeutic agent.
Méthodes De Synthèse
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile can be synthesized through a multi-step reaction process, which involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methylquinoline-3-carboxaldehyde in the presence of morpholine and acetic acid to form the intermediate compound. The intermediate compound is then treated with acrylonitrile in the presence of a base to yield this compound. The synthesis method for this compound has been optimized, and the yield of the compound has been improved.
Applications De Recherche Scientifique
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been found to possess antiviral activity against hepatitis C virus and dengue virus. Furthermore, this compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholin-4-ylquinolin-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-17-4-5-19-13-20(25(27-22(19)12-17)28-8-10-31-11-9-28)14-21(16-26)18-6-7-23(29-2)24(15-18)30-3/h4-7,12-15H,8-11H2,1-3H3/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYCHZHKIOEVFS-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C3=CC(=C(C=C3)OC)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C(\C#N)/C3=CC(=C(C=C3)OC)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7714313.png)


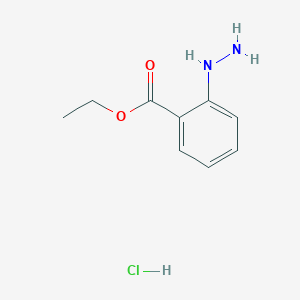
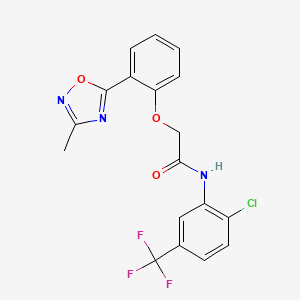
![2-chloro-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7714347.png)


